molecular formula C10H18N2O3 B12335875 1-Boc-4-aminopiperidin-2-one

1-Boc-4-aminopiperidin-2-one

Cat. No.: B12335875
M. Wt: 214.26 g/mol
InChI Key: QCGRYNBXTGYZDP-UHFFFAOYSA-N
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Description

1-Boc-4-aminopiperidin-2-one, also known as tert-butyl 4-aminopiperidin-2-one, is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-aminopiperidin-2-one can be synthesized through various methods. One common method involves the reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine . The reaction is typically carried out by stirring the mixture for 8-10 hours, followed by pH adjustment, extraction, drying, and crystallization to obtain the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, simple and convenient operations, and high reaction yields. The product obtained is of high purity and stable properties, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-aminopiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, oxo derivatives, and amine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .

Mechanism of Action

The mechanism of action of 1-Boc-4-aminopiperidin-2-one involves its ability to act as a protecting group for amines. The tert-butyl carbamate (Boc) group can be easily introduced and removed under mild conditions, making it a valuable tool in organic synthesis. The compound interacts with various molecular targets and pathways, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-aminopiperidin-2-one is unique due to its specific substitution pattern, which provides distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and pharmaceutical intermediates .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 4-amino-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3

InChI Key

QCGRYNBXTGYZDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)N

Origin of Product

United States

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